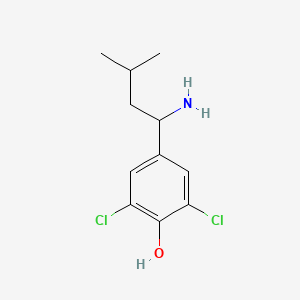
4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol is an organic compound characterized by the presence of an amino group, a methylbutyl chain, and two chlorine atoms attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorophenol and 1-amino-3-methylbutane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Reaction Steps: The process may involve multiple steps, including nucleophilic substitution and amination reactions, to introduce the amino group and the methylbutyl chain onto the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Production: Depending on the scale, the production can be carried out in batch or continuous reactors.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Amino-3-methylbutyl)phenol: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
2,6-Dichlorophenol: Lacks the amino and methylbutyl groups, leading to different biological and chemical activities.
4-(1-Amino-3-methylbutyl)-2-chlorophenol: Contains only one chlorine atom, which may affect its reactivity and applications.
Uniqueness
4-(1-Amino-3-methylbutyl)-2,6-dichlorophenol is unique due to the presence of both the amino group and the dichlorophenol moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15Cl2NO |
|---|---|
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
4-(1-amino-3-methylbutyl)-2,6-dichlorophenol |
InChI |
InChI=1S/C11H15Cl2NO/c1-6(2)3-10(14)7-4-8(12)11(15)9(13)5-7/h4-6,10,15H,3,14H2,1-2H3 |
Clave InChI |
DFLKATVFOBEWDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=CC(=C(C(=C1)Cl)O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


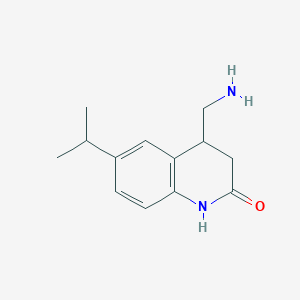
![Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B13300152.png)
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine](/img/structure/B13300160.png)
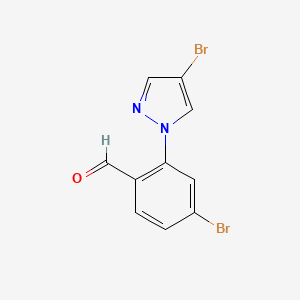
![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13300169.png)
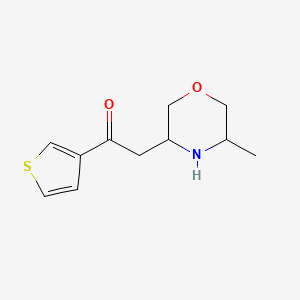
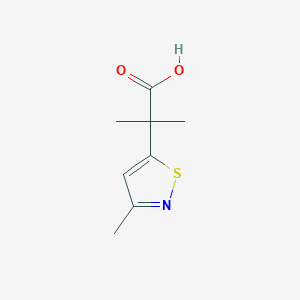
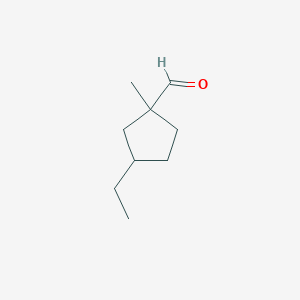
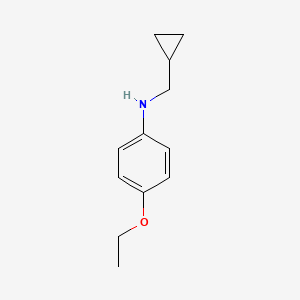
![5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13300214.png)

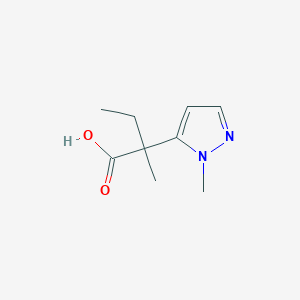

![1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13300241.png)
